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Compound of Interest

Compound Name: 1-Bromooctane-8,8,8-D3

Cat. No.: B3044196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromooctane-8,8,8-D3, a deuterated analog of 1-bromooctane. While experimental spectra
for this specific isotopologue are not readily available in public databases, this document
presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data
based on the known spectra of 1-bromooctane and the established principles of isotopic effects
on molecular spectroscopy. Detailed experimental protocols for the synthesis and
spectroscopic analysis of 1-Bromooctane-8,8,8-D3 are also provided.

Predicted Spectroscopic Data

The introduction of deuterium at the C8 position of 1-bromooctane induces predictable changes
in its NMR and IR spectra. These changes are invaluable for confirming successful deuteration
and for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

In the *H NMR spectrum of 1-Bromooctane-8,8,8-D3, the most significant change compared to
its non-deuterated counterpart will be the absence of the signal corresponding to the terminal
methyl group (C8). The characteristic triplet observed for the -CHs group in 1-bromooctane
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around 0.89 ppm will be absent. The signals for the other protons in the alkyl chain are
expected to remain largely unchanged.

13C NMR Spectroscopy:

The 13C NMR spectrum of 1-Bromooctane-8,8,8-D3 will show a characteristic triplet for the C8
carbon due to coupling with the deuterium atom (spin | = 1). This signal will be shifted slightly
upfield compared to the C8 signal in 1-bromooctane. The signals for the other carbon atoms
are expected to show minimal changes in their chemical shifts.

Table 1: Predicted *H NMR Spectroscopic Data for 1-Bromooctane-8,8,8-D3 (in CDClI3)

Predicted Chemical

Assignment ) Multiplicity Integration
Shift (6, ppm)

CHz2Br (C1) ~3.41 Triplet 2H

CHz (C2) ~1.85 Quintet 2H

(CHz)a (C3-C6) ~1.40-1.25 Multiplet 8H

CHz (C7) ~1.28 Multiplet 2H

CDs (C8)

Table 2: Predicted 3C NMR Spectroscopic Data for 1-Bromooctane-8,8,8-D3 (in CDClIs)
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Predicted Chemical Shift

Assignment Multiplicity
(3, ppm)
C1 ~33.8 Singlet
Cc2 ~32.8 Singlet
C3 ~28.7 Singlet
C4 ~29.2 Singlet
C5 ~28.1 Singlet
C6 ~31.8 Singlet
C7 ~22.6 Singlet
C8 ~13.5 Triplet

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromooctane-8,8,8-D3 will exhibit characteristic C-D stretching and
bending vibrations, which are absent in the spectrum of 1-bromooctane. Conversely, the C-H
stretching and bending vibrations associated with the terminal methyl group will be absent.

Table 3: Predicted Key IR Absorption Bands for 1-Bromooctane-8,8,8-D3

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

C-H stretch (alkyl) 2950 - 2850 Strong

C-D stretch 2200 - 2100 Medium

CHz scissoring ~1465 Medium

C-D bending ~1050 Medium

C-Br stretch 650 - 550 Medium-Strong

Experimental Protocols
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Synthesis of 1-Bromooctane-8,8,8-D3

A plausible synthetic route to 1-Bromooctane-8,8,8-D3 involves a two-step process starting
from a suitable octanoic acid derivative.

Step 1: Reduction Step 2: Bromination

1) Et20,0°Ctort 2) H20 quench .
Pyridine, 0 °C

Ethyl Octanoate LiAID4 in THF Octan-1,1,1-D3-ol

PBr3 1-Bromooctane-8,8,8-D3

Click to download full resolution via product page
Proposed synthesis of 1-Bromooctane-8,8,8-D3.

Step 1: Synthesis of Octan-1-0l-8,8,8-D3

» To a stirred solution of ethyl octanoate (1 equivalent) in anhydrous diethyl ether under an
inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of lithium aluminum
deuteride (LIAID4) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12 hours.

e Cool the reaction mixture to 0 °C and cautiously quench the excess LiAID4 by the sequential
dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and
then more water.

« Filter the resulting precipitate and wash it thoroughly with diethyl ether.

» Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to afford Octan-1-0l-8,8,8-D3.

Step 2: Synthesis of 1-Bromooctane-8,8,8-D3

» To a stirred solution of Octan-1-0l-8,8,8-D3 (1 equivalent) in anhydrous diethyl ether
containing a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus
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tribromide (PBrs) (0.4 equivalents) dropwise.

After the addition, allow the reaction mixture to stir at room temperature for 12 hours.
Pour the reaction mixture into ice-water and extract with diethyl ether.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by fractional distillation to yield 1-Bromooctane-8,8,8-D3.

Spectroscopic Analysis Protocols

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromooctane-8,8,8-D3 in
approximately 0.6 mL of deuterated chloroform (CDCIs).

'H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400
MHz). Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters
include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for
adequate signal-to-noise, and proton decoupling.

IR Spectroscopy

Sample Preparation: Place a drop of neat 1-Bromooctane-8,8,8-D3 between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. Acquire a background spectrum of the empty
sample holder prior to running the sample spectrum to subtract atmospheric COz and H20
absorptions.
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Key Functional Group Vibrations in the IR Spectrum

The following diagram illustrates the key vibrational modes and their predicted regions in the IR

spectrum of 1-Bromooctane-8,8,8-D3.
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Key IR vibrations for 1-Bromooctane-8,8,8-D3.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromooctane-8,8,8-D3: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044196#spectroscopic-data-for-1-bromooctane-8-8-

8-d3-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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